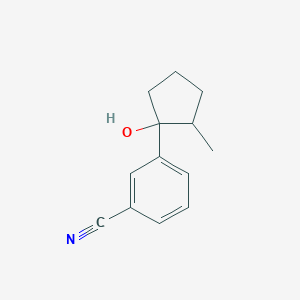![molecular formula C9H19N3O B13158890 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C9H19N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and urea, an organic compound with the formula CO(NH2)2
准备方法
The synthesis of 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea typically involves the reaction of a piperidine derivative with an isocyanate. One common method includes the following steps:
Starting Materials: (3R)-piperidin-3-amine and isopropyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The (3R)-piperidin-3-amine is dissolved in the solvent, and isopropyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反应分析
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted urea and amine derivatives.
科学研究应用
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The urea group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-[(3R)-piperidin-3-yl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.
1-[(3R)-piperidin-3-yl]-3-(ethyl)urea: Contains an ethyl group instead of an isopropyl group.
1-[(3R)-piperidin-3-yl]-3-(butyl)urea: Contains a butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)12-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13)/t8-/m1/s1 |
InChI 键 |
MTBPWAKLDMVDLC-MRVPVSSYSA-N |
手性 SMILES |
CC(C)NC(=O)N[C@@H]1CCCNC1 |
规范 SMILES |
CC(C)NC(=O)NC1CCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)



![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)

![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)


![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
